molecular formula C17H13N3O B4435558 N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine

N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No. B4435558
M. Wt: 275.30 g/mol
InChI Key: JAFAIBPPSJJXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine, also known as BFP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BFP is a heterocyclic compound that contains a benzofuran ring fused with a pyrimidine ring. The presence of a benzyl group at the N-position of the pyrimidine ring makes BFP a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine is not fully understood. However, it has been suggested that N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine exerts its pharmacological effects by inhibiting various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been shown to have a significant impact on various biochemical and physiological processes. It has been reported to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cancer cell proliferation and survival. N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine has also been shown to inhibit the activity of topoisomerase I and II, enzymes that are involved in DNA replication and repair. Additionally, N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been reported to modulate the expression of various genes that are involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine has several advantages as a potential therapeutic agent. It exhibits potent anticancer activity against a variety of cancer cell lines, and its mechanism of action is distinct from that of other chemotherapeutic agents. N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine has some limitations as well. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. Further research is needed to determine the optimal dosage and treatment regimen for N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine.

Future Directions

There are several future directions for research on N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine. One area of interest is the development of N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine-based combination therapies for cancer treatment. N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been shown to enhance the efficacy of other chemotherapeutic agents, and its combination with other drugs may lead to improved treatment outcomes. Another area of interest is the development of N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine analogs with improved pharmacological properties. The synthesis and evaluation of N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine derivatives may lead to the discovery of more potent and selective anticancer agents. Finally, further research is needed to determine the safety and efficacy of N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine in human clinical trials.

Scientific Research Applications

N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory activities. N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine has also been shown to possess potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-benzyl-[1]benzofuro[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-2-6-12(7-3-1)10-18-17-16-15(19-11-20-17)13-8-4-5-9-14(13)21-16/h1-9,11H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFAIBPPSJJXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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